molecular formula C6H8O B2662425 [Cis-2-ethynylcyclopropyl]methanol CAS No. 1422273-86-6

[Cis-2-ethynylcyclopropyl]methanol

Cat. No.: B2662425
CAS No.: 1422273-86-6
M. Wt: 96.129
InChI Key: LKUCMEHIFVXSGA-WDSKDSINSA-N
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Description

[Cis-2-ethynylcyclopropyl]methanol is an organic compound characterized by a cyclopropyl ring substituted with an ethynyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cis-2-ethynylcyclopropyl]methanol typically involves the cyclopropanation of an alkyne followed by the introduction of a hydroxyl group. One common method is the reaction of an alkyne with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring. The resulting cyclopropyl compound is then subjected to hydroxylation to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[Cis-2-ethynylcyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form corresponding alkanes or alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

[Cis-2-ethynylcyclopropyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [Cis-2-ethynylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[Cis-2-ethynylcyclopropyl]methanol can be compared with other similar compounds such as:

    [Trans-2-ethynylcyclopropyl]methanol: Differing in the geometric configuration around the cyclopropyl ring.

    [Cis-2-ethynylcyclopropyl]ethanol: Differing in the length of the alkyl chain attached to the hydroxyl group.

    [Cis-2-ethynylcyclopropyl]methane: Lacking the hydroxyl group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

[(1R,2S)-2-ethynylcyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-5-3-6(5)4-7/h1,5-7H,3-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUCMEHIFVXSGA-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422273-86-6
Record name rac-[(1R,2S)-2-ethynylcyclopropyl]methanol
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